Hydrogen‑Bond Donor Count Advantage
2‑(Dimethylamino)-4,5‑diphenyloxazole possesses zero hydrogen‑bond donors, whereas its closest comparator 2‑amino‑4,5‑diphenyloxazole (CAS 33119‑63‑0) has one H‑bond donor (the primary amine) [1]. In drug design, a reduction in H‑bond donors is correlated with improved passive membrane permeability and oral absorption, as described by Lipinski's Rule of Five [2].
| Evidence Dimension | Hydrogen‑bond donor count |
|---|---|
| Target Compound Data | 0 H‑bond donors |
| Comparator Or Baseline | 2‑Amino‑4,5‑diphenyloxazole: 1 H‑bond donor |
| Quantified Difference | Target compound has one fewer H‑bond donor |
| Conditions | Computed properties (PubChem, Cactvs 3.4.8.24) |
Why This Matters
For applications requiring membrane permeability (e.g., cell‑based assays, CNS target engagement), the absence of a hydrogen‑bond donor in the target compound offers a measurable physicochemical advantage over the 2‑amino analog.
- [1] PubChem. (2025). Oxazole, 2-(dimethylamino)-4,5-diphenyl- (CID 84183) vs. 2‑Amino‑4,5‑diphenyloxazole (CID 153676). National Center for Biotechnology Information. View Source
- [2] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1–3), 3–26. View Source
